molecular formula C9H10O3 B1431870 4,5,6,7-Tetrahydro-2-benzofuran-1-carboxylic acid CAS No. 1378818-17-7

4,5,6,7-Tetrahydro-2-benzofuran-1-carboxylic acid

Cat. No.: B1431870
CAS No.: 1378818-17-7
M. Wt: 166.17 g/mol
InChI Key: ODGGJWVYOCBJTB-UHFFFAOYSA-N
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Description

4,5,6,7-Tetrahydro-2-benzofuran-1-carboxylic acid is a chemical compound with the molecular formula C9H10O3 It belongs to the benzofuran family, which is known for its diverse biological and pharmacological activities

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,5,6,7-tetrahydro-2-benzofuran-1-carboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with resorcinol and potassium hydroxide in a methanol solution.

    Hydrogenation: Under the action of active nickel, hydrogen is introduced to generate potassium 3-ketocyclohex-1-enolate.

    Cyclization: This intermediate is then cyclized with ethyl bromopyruvate under alkaline conditions.

    Acidification: The final step involves acidification to obtain this compound.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions: 4,5,6,7-Tetrahydro-2-benzofuran-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can alter the oxidation state of the compound, affecting its reactivity.

    Substitution: Substitution reactions can replace specific atoms or groups within the molecule, leading to derivatives with different properties.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Halogenation and nitration reactions often employ reagents like bromine and nitric acid.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.

Scientific Research Applications

4,5,6,7-Tetrahydro-2-benzofuran-1-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4,5,6,7-tetrahydro-2-benzofuran-1-carboxylic acid involves its interaction with specific molecular targets and pathways. While detailed studies are ongoing, it is believed that the compound exerts its effects by:

Properties

IUPAC Name

4,5,6,7-tetrahydro-2-benzofuran-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O3/c10-9(11)8-7-4-2-1-3-6(7)5-12-8/h5H,1-4H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODGGJWVYOCBJTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(OC=C2C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,5,6,7-Tetrahydro-2-benzofuran-1-carboxylic acid
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4,5,6,7-Tetrahydro-2-benzofuran-1-carboxylic acid
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4,5,6,7-Tetrahydro-2-benzofuran-1-carboxylic acid
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4,5,6,7-Tetrahydro-2-benzofuran-1-carboxylic acid
Reactant of Route 5
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4,5,6,7-Tetrahydro-2-benzofuran-1-carboxylic acid
Reactant of Route 6
4,5,6,7-Tetrahydro-2-benzofuran-1-carboxylic acid

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